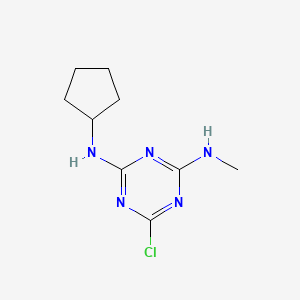
6-Chloro-N-cyclopentyl-N'-methyl-1,3,5-triazine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-N-cyclopentyl-N’-methyl-1,3,5-triazine-2,4-diamine is a synthetic triazine compound. Triazines are a class of nitrogen-containing heterocycles that have significant applications in various fields, including agriculture, medicine, and materials science. This particular compound is known for its potential use in herbicides and other agrochemical formulations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-cyclopentyl-N’-methyl-1,3,5-triazine-2,4-diamine typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines. The reaction is carried out in a solvent such as dioxane or dichloroethane, with the presence of a base like sodium carbonate to facilitate the substitution reaction . The reaction conditions often include refluxing the solution to achieve high yields.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-N-cyclopentyl-N’-methyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like primary amines, alcohols, or thiols in the presence of a base (e.g., sodium carbonate) and solvents like dioxane or dichloroethane.
Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide, while reducing agents may include sodium borohydride.
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, substitution with an amine would yield a corresponding amine derivative of the triazine compound.
Wissenschaftliche Forschungsanwendungen
6-Chloro-N-cyclopentyl-N’-methyl-1,3,5-triazine-2,4-diamine has several scientific research applications:
Agriculture: Used as a herbicide to control broadleaf and grassy weeds.
Biology and Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of polymer stabilizers and other materials.
Wirkmechanismus
The mechanism of action of 6-Chloro-N-cyclopentyl-N’-methyl-1,3,5-triazine-2,4-diamine involves the inhibition of photosynthesis in plants. It targets the photosystem II complex, disrupting the electron transport chain and ultimately leading to the death of the plant . In biological systems, its antimicrobial activity is attributed to the disruption of cellular processes in microorganisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
6-Chloro-N-cyclopentyl-N’-methyl-1,3,5-triazine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
84041-64-5 |
|---|---|
Molekularformel |
C9H14ClN5 |
Molekulargewicht |
227.69 g/mol |
IUPAC-Name |
6-chloro-2-N-cyclopentyl-4-N-methyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C9H14ClN5/c1-11-8-13-7(10)14-9(15-8)12-6-4-2-3-5-6/h6H,2-5H2,1H3,(H2,11,12,13,14,15) |
InChI-Schlüssel |
DFAXRJSIQCUYIO-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=NC(=NC(=N1)Cl)NC2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


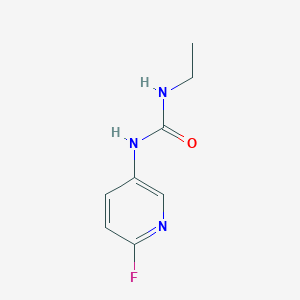
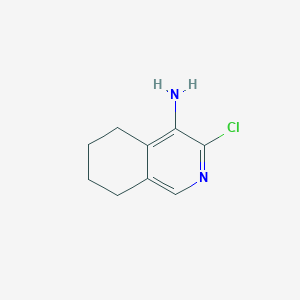
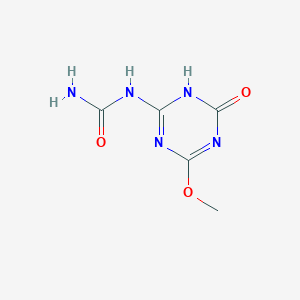
![methyl 2,2-bis(ethylsulfanyl)-4-[(1R)-5-methoxy-2-[(E)-4-[(2-methylpropan-2-yl)oxycarbonyloxy]but-2-enyl]-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]butanoate](/img/structure/B13141873.png)
![5-tert-Butyl3a-ethylhexahydropyrrolo[3,4-b]pyrrole-3a,5(1H)-dicarboxylate](/img/structure/B13141875.png)

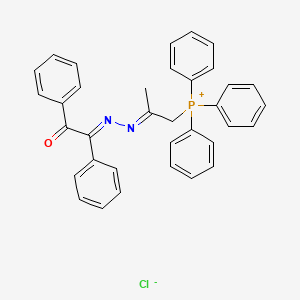
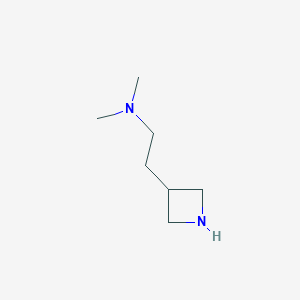
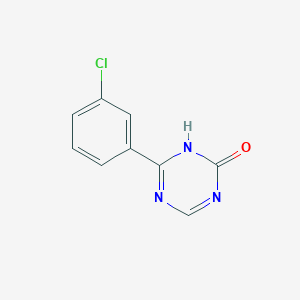
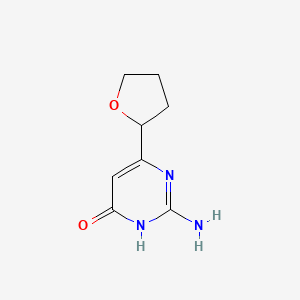

![2-[Hydroxy(phenyl)carbamoyl]benzene-1-sulfonic acid](/img/structure/B13141924.png)


